molecular formula C17H17F2NO3 B14035317 (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid

Cat. No.: B14035317
M. Wt: 321.32 g/mol
InChI Key: GUESUQPLVFMJIT-XGHKJPITSA-N
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Description

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid is a compound that consists of two distinct chemical entities The first part, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is a cyclopropane derivative with amine functionality, while the second part, (2S)-2-hydroxy-2-phenylacetic acid, is a hydroxy acid with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry.

The preparation of (2S)-2-hydroxy-2-phenylacetic acid can be achieved through various methods, including the oxidation of phenylacetic acid derivatives or the hydrolysis of corresponding esters. The reaction conditions often involve the use of oxidizing agents, acidic or basic conditions, and specific solvents.

Industrial Production Methods

Industrial production methods for these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in (2S)-2-hydroxy-2-phenylacetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The amine group in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be reduced to form primary amines or other derivatives.

    Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-2-hydroxy-2-phenylacetic acid may yield phenylglyoxylic acid, while reduction of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may yield corresponding primary amines.

Scientific Research Applications

Chemistry

These compounds are used as intermediates in organic synthesis, enabling the construction of more complex molecules. They are also studied for their reactivity and potential to form new chemical entities.

Biology

In biological research, these compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.

Medicine

In medicinal chemistry, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, these compounds may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds depends on their specific molecular targets and pathways. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may interact with specific receptors or enzymes, leading to modulation of biological processes. Similarly, (2S)-2-hydroxy-2-phenylacetic acid may act as a precursor for the synthesis of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives with different substituents.
  • (2S)-2-hydroxy-2-phenylacetic acid can be compared with other hydroxy acids, such as glycolic acid or lactic acid.

Uniqueness

The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. For example, the presence of difluorophenyl and cyclopropane moieties in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may result in unique interactions with biological targets.

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m00/s1

InChI Key

GUESUQPLVFMJIT-XGHKJPITSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@@H](C(=O)O)O

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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